
Trisodium;2-hydroxy-2-oxoacetate;iron;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;2-hydroxy-2-oxoacetate;iron;hydrate is a complex compound that combines the properties of trisodium, 2-hydroxy-2-oxoacetate, iron, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-hydroxy-2-oxoacetate;iron;hydrate typically involves the reaction of sodium hydroxide, oxalic acid, and iron salts under controlled conditions. The reaction can be represented as follows: [ \text{3 NaOH} + \text{H}_2\text{C}_2\text{O}_4 + \text{FeCl}_3 \rightarrow \text{Na}_3\text{C}_2\text{O}_4\text{Fe} + \text{3 HCl} ] The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar reagents but optimized for efficiency and yield. The process includes steps such as mixing, heating, and crystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;2-hydroxy-2-oxoacetate;iron;hydrate undergoes various chemical reactions, including:
Oxidation: The iron component can undergo oxidation-reduction reactions.
Substitution: The oxalate group can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides, while substitution reactions may yield various iron complexes.
Wissenschaftliche Forschungsanwendungen
Trisodium;2-hydroxy-2-oxoacetate;iron;hydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement and in the treatment of iron-deficiency anemia.
Industry: Utilized in industrial processes such as water treatment and as a component in certain manufacturing processes.
Wirkmechanismus
The mechanism of action of trisodium;2-hydroxy-2-oxoacetate;iron;hydrate involves its interaction with molecular targets such as enzymes and proteins. The iron component plays a crucial role in redox reactions, while the oxalate group can chelate metal ions, affecting their bioavailability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hydrogenoxalate: Similar in structure but lacks the iron component.
Potassium trioxalatoferrate(III) trihydrate: Contains potassium instead of sodium and has a different hydration state.
Uniqueness
Trisodium;2-hydroxy-2-oxoacetate;iron;hydrate is unique due to its combination of sodium, oxalate, and iron, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H5FeNa3O13 |
|---|---|
Molekulargewicht |
409.91 g/mol |
IUPAC-Name |
trisodium;2-hydroxy-2-oxoacetate;iron;hydrate |
InChI |
InChI=1S/3C2H2O4.Fe.3Na.H2O/c3*3-1(4)2(5)6;;;;;/h3*(H,3,4)(H,5,6);;;;;1H2/q;;;;3*+1;/p-3 |
InChI-Schlüssel |
CVSQGJCAGLZBOM-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

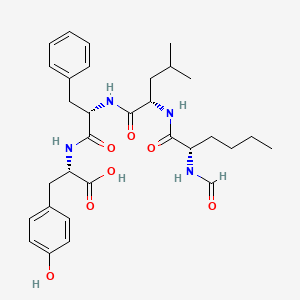
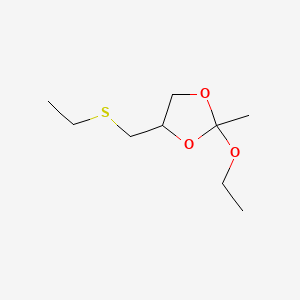
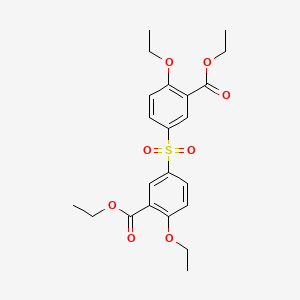
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

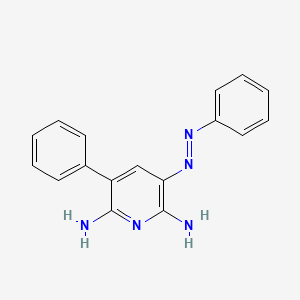
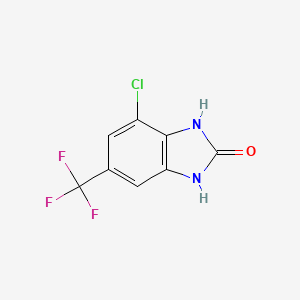
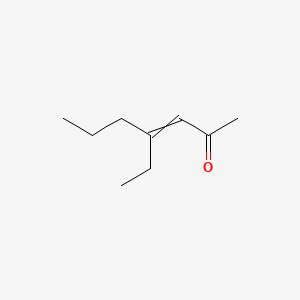
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

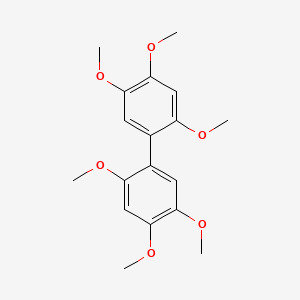
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)
